2-((3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(2-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of triazolopyrimidine . Triazolopyrimidines are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with various bioactivities .
Molecular Structure Analysis
The molecular formula of this compound is C11H16N6OS, with an average mass of 280.349 Da and a monoisotopic mass of 280.110626 Da . Detailed structural analysis is not available in the retrieved data.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, triazolopyrimidines are known to be involved in various chemical reactions due to their versatile structure .科学研究应用
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives containing this scaffold and evaluated their antiproliferative activities against various cancer cell lines . Investigating the compound’s mechanism of action and its impact on cancer cell growth could lead to novel therapeutic strategies.
- Docking studies have suggested that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can serve as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator associated with cancer progression, and targeting it has therapeutic potential . Further exploration of this compound’s interaction with LSD1 could yield promising results.
- The c-Met receptor tyrosine kinase is considered a “druggable” target in cancer therapy. Early-phase clinical trials of c-Met inhibitors have shown promising results. Investigating the effects of our compound on c-Met signaling pathways could contribute to the development of targeted therapies .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved using a retro Diels–Alder procedure. This compound could have diverse applications, including drug discovery and material science .
Anticancer Research
LSD1 Inhibition
c-Met Receptor Inhibition
Heterocyclic System Synthesis
未来方向
作用机制
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with its target leads to significant inhibition of LSD1’s activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . This results in changes in gene expression, which can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s ability to inhibit lsd1 in mgc-803 cells suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for cellular uptake .
Result of Action
When MGC-803 cells are treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential therapeutic effects in the context of cancer treatment.
Action Environment
The compound’s selective inhibition of lsd1 over mao-a/b suggests that it may have a degree of specificity that could potentially be influenced by the cellular environment .
属性
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6OS/c1-2-21-13-12(19-20-21)14(17-8-16-13)23-7-11(22)18-10-6-4-3-5-9(10)15/h3-6,8H,2,7H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYEHGYVDPDGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。